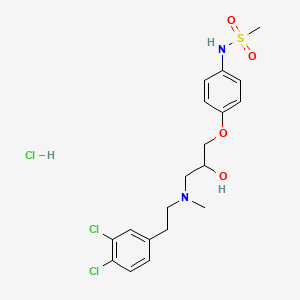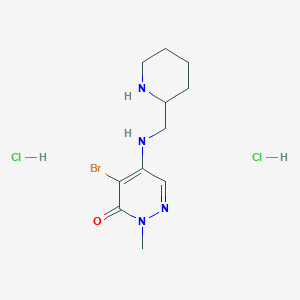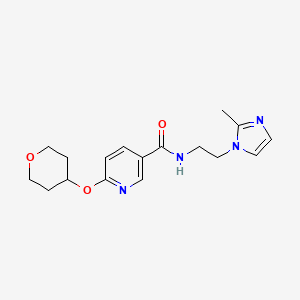
N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Typically, this would include the compound’s systematic name, any common names, its molecular formula, and its structure.
Synthesis Analysis
This would involve a detailed look at the methods used to synthesize the compound, including the starting materials, the reaction conditions, and the yield.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its stereochemistry if applicable.Chemical Reactions Analysis
This would involve a discussion of the reactions the compound undergoes, including the conditions under which these reactions occur and the products formed.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.Wissenschaftliche Forschungsanwendungen
Utilization by Mammals, Insects, and Bacteria : Research has shown that compounds similar to N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide, including various nicotinamide derivatives, are active against diseases like pellagra. These compounds have been found to form in the mammalian body after administration of certain nicotinic acids and nicotinamides (Ellinger, Fraenkel, & Abdel Kader, 1947).
Crystal Lattice Energetic Features : Studies on the structural and energetic analysis of molecular assemblies in a series of nicotinamide and pyrazinamide cocrystals with dihydroxybenzoic acids have been conducted. This research helps in understanding the basic recognition patterns and crystal lattice energetic features of such compounds (Jarzembska et al., 2017).
Nicotinamide N-Methyltransferase (NNMT) Studies : The enzyme Nicotinamide N-methyltransferase (NNMT), which catalyzes the N-methylation of nicotinamide, pyridine, and related compounds, has been studied for its biochemical properties and individual variation in human liver. Understanding NNMT is crucial for comprehending how compounds like N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide are metabolized in the body (Rini, Szumlanski, Guerciolini, & Weinshilboum, 1990).
Antimicrobial and Antiviral Testing : Synthetic studies have been conducted on compounds related to N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide, exploring their potential in antimicrobial and antiviral applications. These studies contribute to understanding how such compounds can be utilized in medicinal chemistry (Joshi et al., 2010).
Inhibition of Human Nicotinamide Phosphoribosyltransferase (NAMPT) : Research has identified amides derived from similar compounds as potent inhibitors of NAMPT, an enzyme involved in several cellular processes. These inhibitors have shown antiproliferation activities against human tumor lines, contributing to cancer research (Zheng et al., 2013).
Safety And Hazards
This would involve a discussion of any known safety issues or hazards associated with the compound, such as toxicity or flammability.
Zukünftige Richtungen
This would involve a discussion of potential future research directions, such as new synthesis methods or potential applications for the compound.
Eigenschaften
IUPAC Name |
N-[2-(2-methylimidazol-1-yl)ethyl]-6-(oxan-4-yloxy)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O3/c1-13-18-6-8-21(13)9-7-19-17(22)14-2-3-16(20-12-14)24-15-4-10-23-11-5-15/h2-3,6,8,12,15H,4-5,7,9-11H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIFXPYYEWOEJHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CCNC(=O)C2=CN=C(C=C2)OC3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-bromo-4-[6,6-dimethyl-4-oxo-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]benzenecarbonitrile](/img/structure/B2836933.png)
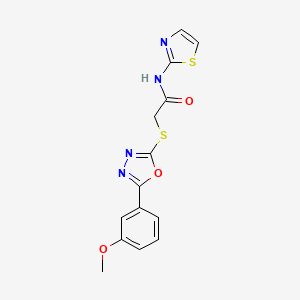
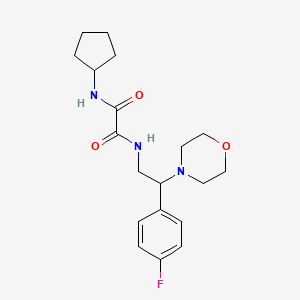
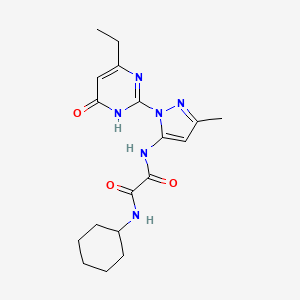
![2-{[4-(2-methylphenoxy)butyl]sulfanyl}-1H-1,3-benzodiazole](/img/structure/B2836940.png)
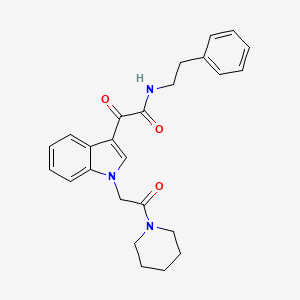
![2-Methyl-3-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]quinoxaline](/img/structure/B2836944.png)
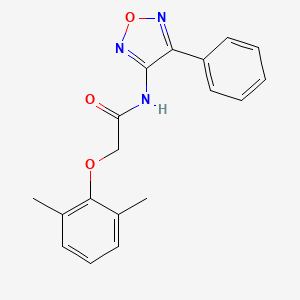
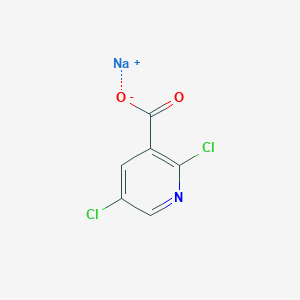
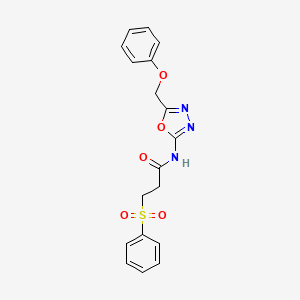
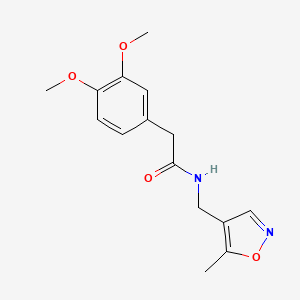
![N-[(2-chlorophenyl)methyl]-2-{3-[(4-ethoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2836952.png)
